2,6-Dimethylquinazolin-4(1H)-one
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Overview
Description
2,6-Dimethylquinazolin-4(1H)-one is a type of quinazolinone, a class of organic compounds . Quinazolinones are known for their wide range of biological activities and are used in the development of various drugs .
Synthesis Analysis
An efficient copper-mediated tandem C (sp2)–H amination has been developed to provide quinazolinones from N-(quinolin-8-yl)benzamide and amidine hydrochlorides . This method can afford rather complex products in a single step synthesis from easily available starting materials using 8-aminoquinoline as a removable bidentate directing group .Chemical Reactions Analysis
The copper-mediated synthesis of quinazolinones involves a tandem C (sp2)–H amination . This reaction is simple to operate and avoids the use of sensitive and expensive metals .Scientific Research Applications
Analytical Methods for Antioxidant Activity
A comprehensive review by Munteanu and Apetrei (2021) discusses analytical methods for determining antioxidant activity, highlighting the importance of tests like the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests. These methods are critical for assessing the antioxidant potential of chemical compounds, including quinazoline derivatives (Munteanu & Apetrei, 2021).
Development of Novel Triazole Derivatives
Research on triazole derivatives, which are structurally related to quinazolines, has shown significant potential in developing new drugs with diverse biological activities. Ferreira et al. (2013) reviewed patents for triazole families, highlighting their development for anti-inflammatory, antimicrobial, and antitumor activities. This suggests that 2,6-Dimethylquinazolin-4(1H)-one could similarly be investigated for its biological activity potential (Ferreira et al., 2013).
Antioxidant Analogs and Applications
De Koning (2002) explored the antioxidant ethoxyquin and its analogs, demonstrating the importance of antioxidant efficacy in various applications, such as preserving fish meal. This research indicates that structural analogs, possibly including this compound, could be valuable in antioxidant applications (De Koning, 2002).
Potential in Asymmetric Catalysis
Hargaden and Guiry (2009) reviewed the use of oxazoline-containing ligands in asymmetric catalysis, demonstrating the versatility and success of certain structural frameworks in catalytic applications. Given the structural specificity required for effective catalysis, this compound could be explored for similar catalytic properties (Hargaden & Guiry, 2009).
Novel Anticancer Agents
Marzaro, Guiotto, and Chilin (2012) provided a comprehensive review of quinazolines patented as potential anticancer agents, underscoring the scaffold’s promise in cancer chemotherapy. This review highlights the structural diversity and biochemical targets of quinazoline compounds, suggesting areas where this compound might find relevance (Marzaro et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Quinazolinone derivatives are known for their broad biological activities, including antiviral, antimicrobial, analgesic, anti-inflammatory, and anticancer activities .
Biochemical Pathways
Quinazolinones are known to have broad applications, suggesting they may interact with multiple biochemical pathways .
Result of Action
Given the broad biological activities of quinazolinones, it can be inferred that the compound likely has significant effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
2,6-Dimethylquinazolin-4(1H)-one is known for its antiviral, antimicrobial, analgesic, anti-inflammatory, and anticancer activities
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2,6-dimethyl-3H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-3-4-9-8(5-6)10(13)12-7(2)11-9/h3-5H,1-2H3,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWWTKGVCYRGQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(NC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344828 |
Source
|
Record name | 2,6-Dimethylquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18731-19-6 |
Source
|
Record name | 2,6-Dimethylquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dimethyl-4(3H)-quinazolinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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